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An In-depth Technical Guide to the Thermochemical Properties of Dibromofluoromethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of Dibromofluoromethane (CHBr₂F). The information contained herein is intended to support

research and development activities where a thorough understanding of the energetic

characteristics of this compound is essential. This document summarizes key quantitative data,

outlines the methodologies for their determination, and illustrates the relationships and

workflows involved in acquiring these properties.

Quantitative Data Summary
The principal thermochemical properties for gaseous Dibromofluoromethane at standard

conditions (298.15 K and 1 bar) are summarized in the table below. It is important to note that

while values for entropy and heat capacity are available from compiled sources, a definitive

experimental value for the standard enthalpy of formation is not readily found in the literature.

The value presented is a high-quality computational result from the Active Thermochemical

Tables (ATcT), which utilizes a thermochemical network approach to derive accurate and

internally consistent data.
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Thermodynami
c Property

Symbol Value Units Source

Standard Molar

Enthalpy of

Formation (gas)

ΔfH° -179.3 ± 4.9 kJ/mol

Active

Thermochemical

Tables[1]

Standard Molar

Entropy (gas)
S° 316.8 J/(mol·K) Wikipedia[2]

Molar Heat

Capacity at

Constant

Pressure (gas)

Cₚ 65.1 J/(mol·K) Wikipedia[2]

Methodologies for Determination of
Thermochemical Properties
While specific experimental studies detailing the determination of these properties for

Dibromofluoromethane are not publicly available, this section outlines the standard, widely-

accepted experimental and computational protocols for analogous halogenated methanes.

Determination of Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of halogenated organic compounds is typically determined

experimentally via combustion calorimetry, often requiring specialized equipment to handle the

corrosive products.

Experimental Protocol: Rotating-Bomb Calorimetry

This method is an advancement of static bomb calorimetry, designed for substances that

produce corrosive acids upon combustion, such as the hydrohalic acids (HF and HBr) formed

from CHBr₂F.

Principle: A precisely weighed sample of the substance is combusted in a high-pressure

oxygen environment within a sealed vessel (the "bomb"). The heat released by the

exothermic reaction is absorbed by a surrounding water bath of known heat capacity. The
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standard enthalpy of formation is then calculated from the measured heat of combustion

using Hess's Law. The rotation of the bomb ensures that the acid products dissolve uniformly

in a small amount of water placed inside, leading to a well-defined final state.[3]

Apparatus:

A high-pressure reaction vessel ("bomb") constructed from a corrosion-resistant alloy.

A mechanism to rotate the bomb post-combustion.

A water-filled insulating container (calorimeter) with a motorized stirrer.

A high-precision thermometer (e.g., a platinum resistance thermometer) with a resolution

of at least 0.001 K.

An electrical ignition system.

Procedure Outline:

Sample Preparation: A sample of the liquid Dibromofluoromethane is encapsulated in a

combustible container of known mass and heat of combustion (e.g., a polyester bag).

Bomb Setup: The encapsulated sample is placed in a crucible (e.g., platinum) within the

bomb. A known mass of a reducing agent solution (e.g., arsenious oxide solution) can be

added to the bomb to quantitatively reduce any elemental halogens formed to halide ions.

[3] A fuse wire is connected to the ignition circuit and positioned to ignite the sample.

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a

pressure of approximately 30 atm.

Calorimeter Assembly: The bomb is submerged in a precisely known mass of water in the

calorimeter. The system is allowed to reach thermal equilibrium.

Combustion: The initial temperature is recorded over a period of time to establish a

baseline. The sample is then ignited. The bomb is rotated after combustion to ensure

complete absorption of the gaseous products.
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Temperature Measurement: The temperature of the water is recorded at regular intervals

until a stable final temperature is reached.

Analysis: The corrected temperature rise is determined, accounting for heat exchange with

the surroundings. The heat of combustion is calculated from this temperature rise and the

total heat capacity of the calorimeter system (determined separately by combusting a

standard substance like benzoic acid).

Calculation: Using Hess's Law, the standard enthalpy of formation of CHBr₂F is calculated

from the experimental heat of combustion and the known standard enthalpies of formation

of the combustion products (CO₂, H₂O, and aqueous HBr and HF).

Determination of Standard Molar Entropy (S°) and Heat
Capacity (Cₚ)
Standard molar entropy and heat capacity can be determined through two primary routes:

direct calorimetric measurement of heat capacity over a range of temperatures or calculation

from spectroscopic data using the principles of statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

This is a precise method for measuring the heat capacity of condensed phases (solid and

liquid) from near absolute zero up to room temperature and beyond.

Principle: A known quantity of energy (heat) is supplied to a sample in a thermally isolated

container (adiabatic conditions), and the resulting temperature increase is measured. The

heat capacity is the ratio of the heat added to the temperature change. To determine the

standard entropy, heat capacity measurements are made from very low temperatures

(approaching 0 K) up to the standard temperature (298.15 K). The entropy is then calculated

by integrating Cₚ/T with respect to temperature.

Apparatus:

A sample vessel (calorimeter) with a heater and a temperature sensor (e.g., platinum

resistance thermometer).
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An adiabatic shield surrounding the calorimeter, with its temperature controlled to match

the calorimeter's temperature precisely, thus minimizing heat loss.[4]

A high-vacuum system to insulate the calorimeter and shield.

A system for precise measurement of electrical energy supplied to the heater.

Procedure Outline:

Sample Loading: A purified, degassed sample of Dibromofluoromethane is condensed

into the pre-weighed calorimeter vessel at low temperature. The vessel is sealed to

contain the volatile liquid.

Cooling: The calorimeter is cooled to the lowest starting temperature, typically using liquid

helium or nitrogen.

Heating Intervals: The sample is heated in a series of steps. In each step, a precisely

measured amount of electrical energy is supplied to the calorimeter's heater over a short

period.

Temperature Measurement: The temperature is allowed to equilibrate after each heating

interval, and the temperature rise (ΔT) is recorded.

Data Analysis: The heat capacity (Cₚ) at the mean temperature of each interval is

calculated. This process is repeated over the entire temperature range.

Entropy Calculation: The standard molar entropy at 298.15 K is calculated by numerically

integrating the experimental Cₚ(T)/T data from T → 0 K to 298.15 K. This includes

accounting for the enthalpies of any phase transitions (e.g., melting).

Computational Protocol: Statistical Mechanics from Spectroscopic Data

For an ideal gas, the standard molar entropy and heat capacity can be calculated with high

accuracy if the molecular structure and vibrational frequencies are known from spectroscopic

experiments or quantum chemical calculations.

Principle: The total entropy of a molecule is the sum of translational, rotational, vibrational,

and electronic contributions. These contributions are calculated using the molecular partition
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function, which depends on fundamental molecular parameters.[5]

Apparatus:

Infrared (IR) and Raman spectrometers to determine the fundamental vibrational

frequencies of the molecule.

Microwave spectrometer to determine the rotational constants and thus the moments of

inertia.

Procedure Outline:

Spectroscopic Analysis: The IR and Raman spectra of gaseous Dibromofluoromethane
are recorded to identify all fundamental vibrational modes. High-resolution rotational

spectroscopy (microwave) is performed to determine the rotational constants (A, B, C).

Calculation of Partition Functions:

Translational: Calculated using the molecular mass and standard state conditions

(temperature and pressure).

Rotational: Calculated from the moments of inertia (derived from the rotational

constants) and the molecular symmetry number.

Vibrational: Calculated using the harmonic oscillator approximation for each of the

fundamental vibrational frequencies.

Calculation of Thermodynamic Properties: The standard molar entropy (S°) and heat

capacity (Cₚ) are calculated by summing the contributions from each degree of freedom,

using standard statistical mechanics formulas.[5][6]

Visualization of Methodologies
The following diagrams illustrate the workflows for determining the thermochemical properties

of Dibromofluoromethane.
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Caption: Workflow for determining the core thermochemical properties of

Dibromofluoromethane.
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Relationship of Core Thermodynamic Properties
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Caption: Fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b117605#thermochemical-properties-of-
dibromofluoromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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